molecular formula C18H20N2O5S B2875869 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide CAS No. 946215-08-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide

Cat. No.: B2875869
CAS No.: 946215-08-3
M. Wt: 376.43
InChI Key: NICUIMLCBCJWEP-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide is a synthetic sulfonamide derivative of significant interest in chemical and biological research. Its molecular structure incorporates a 3,4-dimethoxybenzamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety, a feature known to contribute to diverse biological activities . This compound is primarily utilized as a key building block in medicinal chemistry and drug discovery research. Its structural framework is frequently explored in the synthesis of more complex molecules with potential pharmacological properties. Based on studies of closely related analogs, this chemical class demonstrates promising biological activities, including antimicrobial and anticancer effects, via mechanisms that may involve the inhibition of specific enzymes like dihydropteroate synthase . The isothiazolidine dioxide moiety can enhance interaction with target enzymes or receptors, potentially leading to increased efficacy in disrupting critical biological pathways . Researchers value this compound for its potential as a versatile synthetic intermediate. It serves as a crucial precursor in developing targeted inhibitors for various biochemical pathways. The presence of the sulfonamide group is a common feature in many therapeutic agents, making this compound a valuable candidate for structure-activity relationship (SAR) studies and lead optimization efforts in pharmaceutical development . Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-4-13(12-17(16)25-2)18(21)19-14-5-7-15(8-6-14)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICUIMLCBCJWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Isothiazolidinone Ring: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent to introduce the sulfone group.

    Coupling with Benzamide: The isothiazolidinone intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidinone ring can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The isothiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Groups

The target compound’s distinct features include:

  • 3,4-Dimethoxybenzamide core : Common in bioactive molecules (e.g., cytotoxic agents, protease inhibitors) due to its electron-donating methoxy groups, which may influence solubility and receptor binding .
  • 1,1-Dioxidoisothiazolidin-2-yl group : A sulfone-containing heterocycle, contrasting with sulfonyl or halogenated substituents in analogs. This group may confer oxidative stability or modulate pharmacokinetic properties.

Key comparisons with analogs :

Compound Name Substituents on Benzamide Key Functional Groups Application/Activity Reference
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide 4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl Isothiazolidine dioxide, dimethoxy Not specified -
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide 2-Allylcarbamoyl-4-chlorophenyl Allylcarbamoyl, chloro, dimethoxy Anti-viral (Monkeypox protease)
Compound 3b () 1-(Furan-2-yl)-3-oxo-propenyl Furan, enone, dimethoxy In vitro cytotoxicity
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl Isoxazole, branched alkyl, dimethoxy Herbicide
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles () 4-(4-X-Phenylsulfonyl)phenyl Sulfonyl, triazole, dimethoxy Synthetic intermediates
Pharmacological and Chemical Properties
  • Bioactivity :

    • The dimethoxybenzamide core is associated with diverse activities. For example, N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide () inhibits viral proteases, while furan-containing analogs () exhibit cytotoxicity .
    • Isoxaben () demonstrates herbicidal activity via cellulose biosynthesis inhibition, highlighting how substituent variation tailors specificity .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide is a compound that has garnered interest due to its unique structural features, including a thiazolidine ring and methoxy-substituted aromatic systems. This article reviews the biological activity of this compound based on diverse sources, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H21N3O5S
  • Key Functional Groups :
    • Thiazolidine ring with a 1,1-dioxide moiety
    • Methoxy groups on the benzamide structure

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities. Notably, compounds containing thiazolidine and oxazole rings are often investigated for their pharmacological effects. The following table summarizes the biological activities associated with structurally similar compounds:

Compound Class Structural Features Biological Activity
Thiazolidinone derivativesThiazolidine ringAntimicrobial
Oxazoline derivativesOxazole ringAnticancer
PhenylthiazolesThiazole ring with phenyl groupsAntimicrobial and anti-inflammatory

The dual functionality of this compound may lead to synergistic effects that enhance its biological activity compared to similar compounds.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on the structural characteristics:

  • Antioxidant Activity : The presence of the thiazolidine ring may confer antioxidant properties, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : It could interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Key findings include:

  • Anticancer Activity : A study investigated a series of thiazolidine derivatives and found that certain modifications significantly enhanced their potency against various cancer cell lines. This suggests that similar modifications on our compound could yield promising results in anticancer assays .
  • Antimicrobial Properties : Research focusing on thiazolidine derivatives has demonstrated their effectiveness against a range of bacterial strains. This indicates that this compound may also possess antimicrobial properties .
  • Inflammation Modulation : A recent study highlighted the role of thiazolidines in modulating inflammatory responses in vitro. This opens avenues for exploring the anti-inflammatory potential of our compound .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating specific molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.

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